1-Bromopentane-5,5,5-d3
Overview
Description
1-Bromopentane-5,5,5-d3 is a deuterated compound, which means that it has deuterium atoms (heavy hydrogen) at specific positions in its molecular structure. This type of compound is often used in various chemical analyses and reactions to trace the movement of atoms and to study reaction mechanisms due to the distinct vibrational properties of deuterium compared to hydrogen .
Synthesis Analysis
The synthesis of brominated pentane derivatives can be complex, involving multiple steps and various precursors. For instance, the preparation of 3-substituted 1,5-dibromopentanes, which are related to 1-bromopentane-5,5,5-d3, involves starting materials such as glutaconate or malonate diesters and tetrahydro-4H-pyran-4-one . These intermediates are crucial for the synthesis of liquid crystalline derivatives and heterocyclic rings. Similarly, the synthesis of 5-bromopenta-2,4-diynenitrile, although not directly related to 1-bromopentane-5,5,5-d3, showcases the complexity and the potential for high-yielding reactions in the synthesis of brominated compounds .
Molecular Structure Analysis
The molecular structure of bromopentane derivatives can be analyzed through vibrational spectroscopy, as demonstrated in the study of 1,4-dibromopentane . The research indicates that multiple conformers exist due to rotation around carbon-carbon bonds, which is also relevant for understanding the structure of 1-bromopentane-5,5,5-d3. The conformational polymorphism of 1-bromopentane in its monodeuterated forms has been studied, showing that the local conformation of the alkyl chain can be determined by the isolated C-D stretching vibrations .
Chemical Reactions Analysis
The reactivity of bromopentane derivatives can lead to a variety of chemical transformations. For example, the reaction of 3-alkoxy-1,1-dibromopentanes with n-butyllithium results in a bromine/lithium exchange with significant diastereoselectivity, which is influenced by the conformational state of the molecule . Additionally, the solvolysis of 3-bromopentane in aqueous ethanol has been shown to produce rearrangement products, indicating the formation of carbonium ion intermediates .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromopentane derivatives are influenced by their molecular structure and conformation. The vibrational analysis of 1,4-dibromopentane provides insights into the behavior of the compound in different states, such as liquid and amorphous solid, and upon crystallization . The conformational dependence of the C-D stretching and CHD rocking vibrations in monodeuterated alkyl chains of 1-bromopentane also highlights the potential of using these vibrations as probes for studying the conformational state of alkyl chains .
Scientific Research Applications
Vibration Spectroscopy and Conformational Analysis
1-Bromopentane-5,5,5-d3 and its derivatives are instrumental in vibration spectroscopy studies, particularly Raman and infrared spectroscopy. These compounds help in understanding the conformational dependence of isolated C-D stretching and CHD rocking vibrations in alkyl chains. For instance, the study of selectively monodeuterated species of 1-bromopentane, such as 1-bromopentane-1-d1, -2-d1, and -3-d1, has provided insights into the correlation between isolated C-D stretching and CHD rocking vibrations with the local conformation of the alkyl chain. The conformational polymorphism in the crystalline solid state of these compounds enables unambiguous assignments of observed bands in spectroscopy, enhancing our understanding of the conformational state of alkyl chains (Ohno, Yoshida, & Matsuura, 1996).
Chemical Synthesis and Catalysis
1-Bromopentane-5,5,5-d3 also plays a role in chemical synthesis and catalysis. For example, the preparation of 1-bromopentane using solid Mo-Ni catalysts has been explored, highlighting the significance of finding suitable preparation conditions for chemical reactions. This includes identifying optimal reaction temperatures, times, and molar ratios for the synthesis of compounds like 1-bromopentane, thus contributing to the field of catalysis and synthetic chemistry (Ying, 2002).
Organic Isomer Recognition and Separation
Recently, strategies for recognizing and separating organic isomers have been developed using compounds like 1-bromopentane. A study demonstrates the use of pillararene-based charge-transfer cocrystals for the selective recognition and separation of organic isomers through the cooperative control of pore-inside and pore-outside intermolecular interactions. This approach, validated with linear bromoalkanes such as 1-bromopentane, showcases a cost-effective and less complicated method for isomer separation, with potential applications in various industrial and research settings (Xue et al., 2022).
Future Directions
properties
IUPAC Name |
5-bromo-1,1,1-trideuteriopentane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11Br/c1-2-3-4-5-6/h2-5H2,1H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWKKMVJZFACSU-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70480855 | |
Record name | 1-Bromopentane-5,5,5-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70480855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromopentane-5,5,5-d3 | |
CAS RN |
75736-50-4 | |
Record name | 1-Bromopentane-5,5,5-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70480855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 75736-50-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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